
6-Fluoroquinoxaline-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H7FN4 It is a derivative of quinoxaline, which is a bicyclic compound consisting of fused benzene and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-diamine typically involves the reaction of 2,3-dichloroquinoxaline with fluorine-containing reagents One common method includes the reaction of 2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
6-Fluoroquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of new drugs with antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 6-Fluoroquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For instance, as a potential d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate various biological pathways, making it a valuable tool in the study of neurological disorders and pain management .
Comparison with Similar Compounds
Quinoxaline-2,3-dione: Another quinoxaline derivative with potential as a d-amino acid oxidase inhibitor.
6-Fluoroquinoline: A structurally similar compound with antibacterial properties.
2,3-Dichloroquinoxaline: A precursor in the synthesis of 6-Fluoroquinoxaline-2,3-diamine.
Uniqueness: this compound is unique due to the presence of both fluorine and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of various derivatives makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
52312-41-1 |
|---|---|
Molecular Formula |
C8H7FN4 |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
6-fluoroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C8H7FN4/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,10,12)(H2,11,13) |
InChI Key |
XJAGHSWVTWHCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


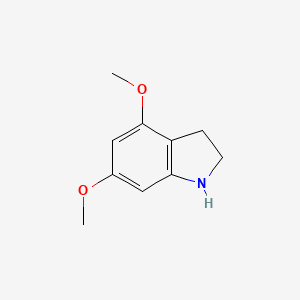
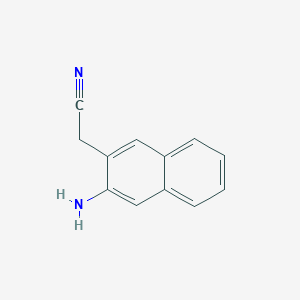

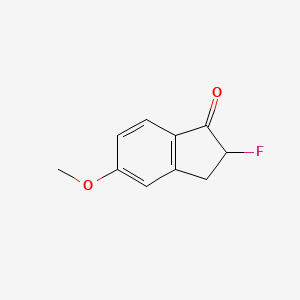

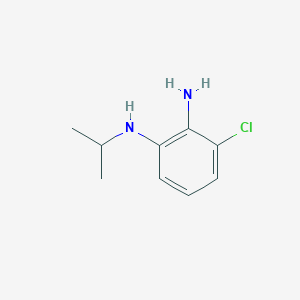
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)
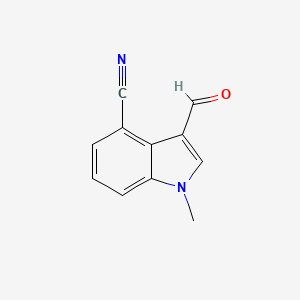

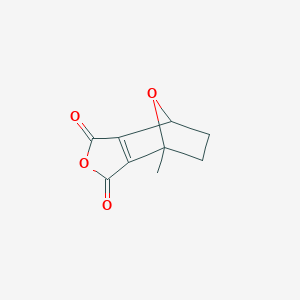
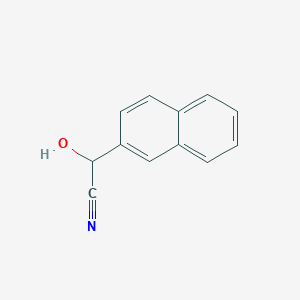
![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)

